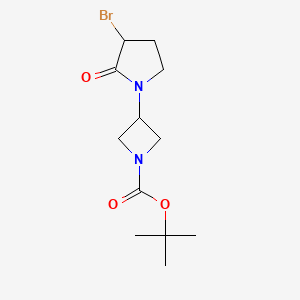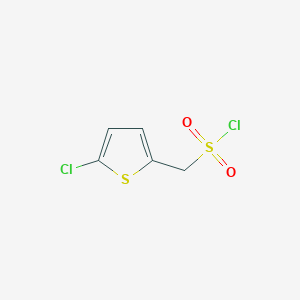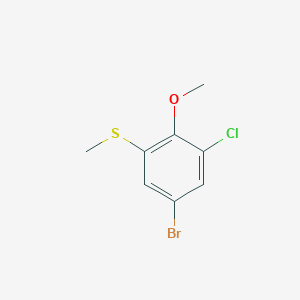
3-Ethynylbenzene-1-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethynylbenzene-1-sulfonyl fluoride is an organic compound characterized by the presence of an ethynyl group attached to a benzene ring, which is further substituted with a sulfonyl fluoride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethynylbenzene-1-sulfonyl fluoride typically involves the introduction of the ethynyl group onto a benzene ring followed by sulfonylation. One common method is the electrophilic aromatic substitution reaction, where an ethynyl group is introduced to the benzene ring using acetylene derivatives under specific conditions. The sulfonylation step involves the reaction of the ethynylbenzene with sulfonyl fluoride reagents under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions followed by sulfonylation using advanced catalytic processes. These methods ensure high yield and purity of the compound, making it suitable for various industrial applications .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the ethynyl group is oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl fluoride group to other functional groups, such as sulfonamides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products Formed:
- Oxidized derivatives of the ethynyl group.
- Sulfonamide derivatives from reduction reactions.
- Various substituted products from nucleophilic substitution reactions .
Aplicaciones Científicas De Investigación
3-Ethynylbenzene-1-sulfonyl fluoride has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through click chemistry.
Biology: The compound is employed in the development of biochemical probes and inhibitors due to its ability to interact with specific biological targets.
Industry: The compound is used in the production of advanced materials, including polymers and coatings
Mecanismo De Acción
The mechanism of action of 3-ethynylbenzene-1-sulfonyl fluoride involves its interaction with specific molecular targets through its sulfonyl fluoride group. This group acts as an electrophilic warhead, reacting with nucleophilic sites on target molecules. The ethynyl group can also participate in various reactions, contributing to the compound’s overall reactivity. These interactions can lead to the inhibition of enzymes or modification of biological pathways .
Comparación Con Compuestos Similares
Benzene-1-sulfonyl fluoride: Lacks the ethynyl group, resulting in different reactivity and applications.
3-Ethynylbenzene-1-sulfonamide: Similar structure but with a sulfonamide group instead of sulfonyl fluoride.
4-Ethynylbenzene-1-sulfonyl fluoride: Positional isomer with the ethynyl group at the para position.
Uniqueness: 3-Ethynylbenzene-1-sulfonyl fluoride is unique due to the presence of both the ethynyl and sulfonyl fluoride groups, which confer distinct reactivity and potential for diverse applications in synthesis, biology, and materials science .
Propiedades
Fórmula molecular |
C8H5FO2S |
|---|---|
Peso molecular |
184.19 g/mol |
Nombre IUPAC |
3-ethynylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C8H5FO2S/c1-2-7-4-3-5-8(6-7)12(9,10)11/h1,3-6H |
Clave InChI |
UZHIMCHDLONTFD-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC(=CC=C1)S(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2-Difluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13485405.png)


![7-Aminoimidazo[1,2-a]pyridin-2-ol hydrochloride](/img/structure/B13485425.png)
![3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylic acid hydrochloride](/img/structure/B13485441.png)




![4,7-Dioxa-11,14,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1,3(8),9,16-tetraene dihydrochloride](/img/structure/B13485463.png)
![Ethyl 1-(iodomethyl)-3-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13485467.png)


